![molecular formula C23H21N5O5 B2921128 6-[(3-chlorobenzoyl)amino]-N-(1-phenylethyl)chromane-3-carboxamide CAS No. 951594-92-6](/img/structure/B2921128.png)

6-[(3-chlorobenzoyl)amino]-N-(1-phenylethyl)chromane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of chromone . Chromone derivatives are known to possess a spectrum of biological activities and have been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, chromone derivatives are often synthesized using various natural and synthetic pharmacophores . Protodeboronation of pinacol boronic esters is one method that has been reported for the synthesis of related compounds .Scientific Research Applications

Reactivity and Transformation

Ring Transformation of Chromone-3-Carboxamide : Studies have shown that chromone-3-carboxamide, a structurally related compound, exhibits chemical reactivity towards various nitrogen and carbon nucleophiles. This reactivity leads to the production of chromane-2,4-diones, chromenopyrazoles, chromenoisoxazoles, and chromenopyridines under nucleophilic conditions, indicating potential for creating diverse compounds with varying applications, including pharmacological and material science domains (Ibrahim, 2013).

Polyamide Applications

Hyperbranched Polyimides for Gas Separation : Hyperbranched polyimides, synthesized from aromatic dianhydride monomers and a triamine monomer, exhibit unique properties suitable for gas separation applications. This research highlights the potential utility of polyimides and polyamides in creating advanced materials for environmental and industrial processes (Fang, Kita, & Okamoto, 2000).

Synthesis and Biodegradability of Polyesteramides : The creation of polyesteramides containing peptide linkages demonstrates the biodegradability of these materials, suggesting their suitability for agricultural and biomedical applications. This research underscores the potential environmental benefits of developing new materials based on polyamide chemistry (Fan, Kobayashi, & Kise, 2000).

Electrochromic and Fluorescent Properties

Novel Polyamides with Electrochromic and Fluorescent Properties : The development of novel polyamides incorporating fluorene-based triphenylamine units has led to materials with unique electrofluorescence and electrochromic properties. These materials, capable of reversible fluorescence switching and color changing under electrochemical conditions, offer promising applications in advanced microelectronics and optoelectronics (Sun et al., 2015).

properties

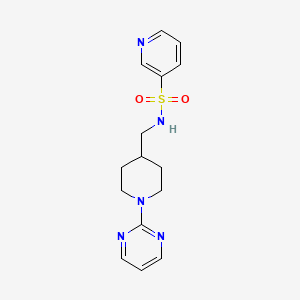

IUPAC Name |

methyl 4-[[2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5/c1-26-13-18-20(25-26)21(30)28(12-15-6-4-3-5-7-15)23(32)27(18)14-19(29)24-17-10-8-16(9-11-17)22(31)33-2/h3-11,13H,12,14H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODWMCLJPIUXKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921046.png)

![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2921047.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2921048.png)

![(R)-2-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine](/img/structure/B2921049.png)

![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2921057.png)

![N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2921060.png)

![6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2921061.png)

![N-(4-ethylbenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2921064.png)

![2-chloro-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2921067.png)